10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
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Overview
Description
10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one: is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the Knoevenagel condensation followed by cyclization reactions. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide , and solvents like dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the synthesis of such complex molecules often employs continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction conditions and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophilic substitution reactions can be facilitated by using halogenating agents like phosphorus tribromide (PBr3) .
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: : Its biological activity has been explored in various assays, showing promise in antioxidant and anti-inflammatory properties.
Medicine: drug development , particularly in targeting specific molecular pathways.
Industry: : Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes and receptors , leading to the modulation of biological pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other spiro compounds. Some similar compounds include:
Spiro[4,5]decane-1,2-dione
Spiro[3,4]octane-1,2-dione
Spiro[2,3]heptane-1,2-dione
These compounds share the spirocyclic structure but differ in the arrangement and substitution patterns of their rings.
Properties
IUPAC Name |
10-hydroxy-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-11-9-14(19)21-17-13(11)10-12-5-8-18(6-3-2-4-7-18)22-16(12)15(17)20/h9-10,20H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCPWZUIGBMEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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